
Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.344. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Research on related compounds to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate has shown promising antimicrobial and antitumor activities. For instance, derivatives of 1,4-dihydropyridines, which share structural similarities, have been evaluated for their antimicrobial activity, with findings indicating that these compounds are more effective against bacteria compared to eukaryotes like filamentous fungi. Notably, certain derivatives have shown significant inhibitory effects on growth of Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli, highlighting the potential of such compounds in the development of new antimicrobial agents (Olejníková et al., 2014).
Another study demonstrated the antitumor potential of novel compounds synthesized from ethyl 2-acyl-3-ferrocenylacrylates and guanidine, yielding derivatives that showed selective in vitro antitumor activity against several human tumor cell lines. This suggests that modifications of the dihydropyrimidine structure can lead to compounds with specific biological activities, offering a basis for the development of new antitumor drugs (Klimova et al., 2012).
Corrosion Inhibition for Industrial Applications
The synthesis of pyranopyrazole derivatives, including compounds with structural features similar to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate, has been explored for their corrosion inhibition properties on mild steel, which is significant for industrial applications, particularly in the pickling process. These inhibitors have demonstrated high efficiency in protecting mild steel against corrosion, showcasing the utility of such compounds in industrial settings (Dohare et al., 2017).
Nonlinear Optical Properties and Molecular Investigations
Research on derivatives closely related to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate has also delved into their nonlinear optical properties. A study focused on the synthesis and characterization of an organic molecule, revealing insights into its molecular structure and potential applications in nonlinear optics, indicating the broad applicability of dihydropyrimidinone derivatives in advanced material science (Dh et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-6-8-12(9-7-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGZVLWNODSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2684068.png)
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
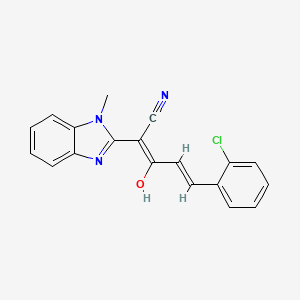
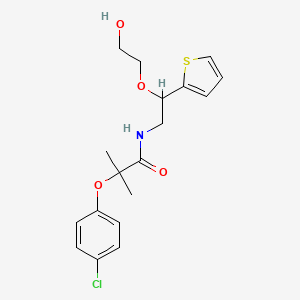
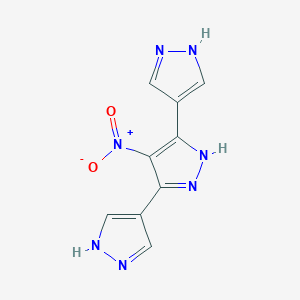
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
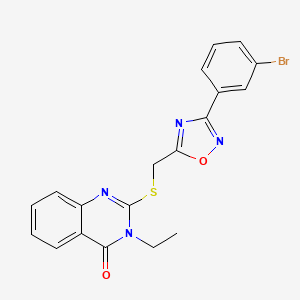

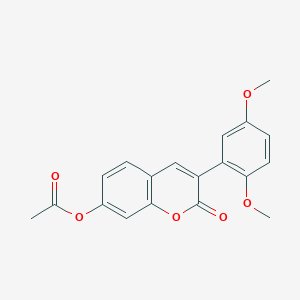
![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)